N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide
Descripción
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(14-26-19-4-2-1-3-5-19)22-18-9-8-15-10-11-23(13-17(15)12-18)21(25)16-6-7-16/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXETXRVKLLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C23H21N3O3
- Molecular Weight : 387.4 g/mol
- CAS Number : 1206989-81-2
The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities, including neuroprotective and anti-cancer properties.
Research indicates that compounds with a tetrahydroisoquinoline structure can interact with various biological targets, including:
- Receptors : These compounds often act as ligands for neurotransmitter receptors (e.g., dopamine and serotonin receptors), potentially influencing mood and cognition.
- Enzymes : They may inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects in diseases like cancer and neurodegeneration.
Therapeutic Applications
- Neuroprotection : Some studies suggest that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
- Anticancer Activity : Preliminary data indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be relevant for conditions like arthritis.
Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .
Anticancer Potential
In vitro studies on various cancer cell lines have shown that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide can induce cell cycle arrest and apoptosis. For instance, a study found that the compound inhibited the proliferation of breast cancer cells by downregulating cyclin D1 and upregulating p53 expression.
Anti-inflammatory Activity
Research published in Phytotherapy Research highlighted the anti-inflammatory properties of related compounds. The study showed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
Core Modifications: Cyclopropanecarbonyl vs. Other Acyl Groups
The cyclopropanecarbonyl group at the 2-position distinguishes the target compound from analogues with alternative acyl substituents:
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide (CAS 955681-21-7): Replaces cyclopropanecarbonyl with an acetyl group, reducing steric hindrance and ring strain. The 4-fluorophenylacetamide substituent may enhance metabolic stability due to fluorine’s electronegativity .
- N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide (CAS 955666-18-9): Features a furan-based acyl group, introducing oxygen atoms that could improve solubility but reduce lipophilicity compared to cyclopropane .
Table 1: Comparison of Core Modifications
| Compound | 2-Position Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Cyclopropanecarbonyl | C22H22N2O3* | ~364.4 | High steric strain, moderate lipophilicity |
| N-(2-acetyl-...-acetamide (CAS 955681-21-7) | Acetyl | C19H19FN2O2 | 326.4 | Reduced steric hindrance, fluorinated substituent |
| N-(2-(furan-2-carbonyl)-...benzamide (CAS 955666-18-9) | Furan-2-carbonyl | C24H24N2O6 | 436.5 | Increased polarity, trimethoxybenzamide |
Substituent Variations: Phenoxy vs. Methoxy/Fluoro Groups
The 7-position’s 2-phenoxyacetamide group in the target compound contrasts with methoxy, fluoro, or benzamide substituents in analogues:
- N-(2-(cyclopropanecarbonyl)-...-2-(4-methoxyphenyl)acetamide (CAS 955642-88-3): Contains a 4-methoxyphenylacetamide group, which may enhance hydrogen bonding capacity via the methoxy oxygen .
- N-(2-(cyclopropanecarbonyl)-...thiophene-2-sulfonamide (CAS 955727-83-0): Substitutes acetamide with a sulfonamide group, introducing sulfur atoms that could alter binding interactions .
Table 2: Substituent Comparisons
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Cyclopropanecarbonyl introduction : Acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Phenoxyacetamide coupling : Amide bond formation between the tetrahydroisoquinoline intermediate and 2-phenoxyacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Critical conditions : Solvent choice (e.g., DCM or DMF), temperature control (0–25°C for acylation), and purification via column chromatography to isolate intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and cyclopropane integrity .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reversed-phase C18 columns with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns .
Q. What structural features of this compound are hypothesized to influence its biological activity?
- Methodological Answer :
- Tetrahydroisoquinoline core : May interact with neurotransmitter receptors or enzymes via π-π stacking or hydrogen bonding .
- Cyclopropanecarbonyl group : Enhances metabolic stability and modulates lipophilicity, affecting membrane permeability .
- Phenoxyacetamide moiety : Potential hydrogen-bond acceptor sites for target engagement .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the final product while minimizing side reactions?
- Methodological Answer :
- Byproduct suppression : Use anhydrous conditions and degassed solvents to prevent hydrolysis/oxidation .
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve amidation efficiency .
- In-process monitoring : TLC or HPLC tracking of reaction progress to terminate at optimal conversion .
Q. What strategies address contradictions in biological activity data across different assay models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolite formation to explain efficacy discrepancies .
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests to cross-verify activity .
Q. Which computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GPCRs or kinases) .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .
Q. How should structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with modified cyclopropane (e.g., cyclobutane) or phenoxy groups to test steric/electronic effects .
- Biological testing : Screen analogs against primary and counter-screening targets to identify critical functional groups .
- Crystallography : Co-crystallize the compound with its target (if feasible) to validate binding hypotheses .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
